N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide is a complex organic compound featuring a quinoline moiety and a cyclopropane carboxamide group
Scientific Research Applications
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary target of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide, also known as XEN1101, is the KCNQ2/3 (Kv7.2/Kv7.3) voltage-gated potassium channels . These channels are critical regulators of neuronal excitability .
Mode of Action
XEN1101 works by selectively opening the KCNQ2/3 voltage-gated potassium channels via positive allosteric modulation . The opening of these voltage-gated potassium channels leads to an increase in the flow of potassium ions out of neurons . The loss of positively charged potassium ions results in the inside of the neuron becoming negatively charged and hyperpolarized . This hyperpolarized resting state reduces the ability of the neuron to fire, thereby decreasing the likelihood of seizures .
Biochemical Pathways
The action of XEN1101 affects the neuronal excitability pathway. By opening the KCNQ2/3 voltage-gated potassium channels, it increases the outflow of potassium ions from the neurons . This action hyperpolarizes the neurons, reducing their ability to fire and thus decreasing the likelihood of seizures .
Result of Action
The result of XEN1101’s action is a decrease in neuronal excitability, which reduces the likelihood of seizures . This makes it a potential treatment for conditions characterized by excessive neuronal activity, such as epilepsy .
Biochemical Analysis
Biochemical Properties
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . The inhibition of these kinases can lead to the modulation of various signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis. Additionally, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide interacts with proteins involved in the regulation of gene expression, further influencing cellular functions .
Cellular Effects
The effects of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of serum response factor (SRF), a transcription factor that regulates the expression of genes involved in cell growth and differentiation . By inhibiting SRF, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can reduce the proliferation of cancer cells and induce apoptosis, making it a potential anticancer agent .
Molecular Mechanism
At the molecular level, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which disrupts the phosphorylation of target proteins and alters signaling pathways . This compound also binds to specific transcription factors, such as serum response factor, preventing them from activating gene expression . Additionally, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can induce changes in the acetylation of histones, leading to alterations in chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide have been shown to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have demonstrated that prolonged exposure to N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can lead to sustained inhibition of kinase activity and persistent changes in gene expression . The compound’s stability in different experimental conditions can vary, affecting its overall efficacy and potency .
Dosage Effects in Animal Models
The effects of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide in animal models are dose-dependent. At lower doses, this compound can effectively inhibit kinase activity and modulate gene expression without causing significant toxicity . At higher doses, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . The metabolic flux of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .
Subcellular Localization
The subcellular localization of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide is critical for its activity and function . This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and mitochondrial function . The targeting signals and post-translational modifications of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide play a crucial role in directing it to these compartments, influencing its overall efficacy and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline core can be synthesized through the reaction of aniline derivatives with malonic acid equivalents under acidic conditions.
Attachment of the Cyclopropane Carboxamide Group: The cyclopropane carboxamide group is introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Comparison with Similar Compounds
Similar Compounds
- N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-1-carboxamide
- 4-hydroxy-2-quinolones
- Indole derivatives
Uniqueness
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide is unique due to its combination of a quinoline moiety and a cyclopropane carboxamide group. This structural arrangement imparts specific chemical and biological properties that are distinct from other similar compounds. For instance, the presence of the cyclopropane ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-10-3-4-13-9-14(17(21)19-15(13)11(10)2)7-8-18-16(20)12-5-6-12/h3-4,9,12H,5-8H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYMJKHPDOWKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.